3,3-Bis(methoxymethyl)azetidine hydrochloride
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Overview
Description
3,3-Bis(methoxymethyl)azetidine hydrochloride is a chemical compound with the molecular formula C7H15NO2.ClH. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(methoxymethyl)azetidine hydrochloride typically involves the alkylation of azetidine derivatives. One common method is the reaction of azetidine with methoxymethyl chloride in the presence of a base, such as sodium hydride, to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(methoxymethyl)azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include oxidized azetidine derivatives, reduced azetidine derivatives, and various substituted azetidine compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
3,3-Bis(methoxymethyl)azetidine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,3-Bis(methoxymethyl)azetidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in ring-opening reactions, nucleophilic substitutions, and other transformations, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 3-(Methoxymethyl)azetidine hydrochloride
- Methyl azetidine-3-carboxylate hydrochloride
- 3-(3-Methoxyphenoxy)azetidine hydrochloride
Uniqueness
Compared to similar compounds, 3,3-Bis(methoxymethyl)azetidine hydrochloride is unique due to its bis(methoxymethyl) substitution pattern. This structural feature imparts distinct reactivity and properties, making it valuable in specific synthetic applications. Its ability to undergo a variety of chemical reactions and its potential biological activities further distinguish it from other azetidine derivatives .
Properties
Molecular Formula |
C7H16ClNO2 |
---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
3,3-bis(methoxymethyl)azetidine;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-9-5-7(6-10-2)3-8-4-7;/h8H,3-6H2,1-2H3;1H |
InChI Key |
QCDYCBMSQQHHJQ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CNC1)COC.Cl |
Origin of Product |
United States |
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